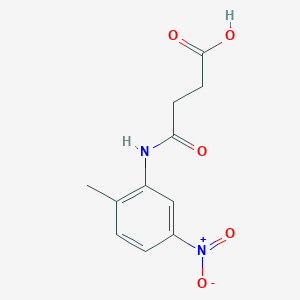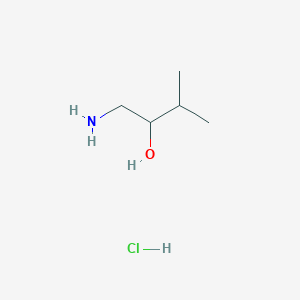
1-Amino-3-methylbutan-2-ol hydrochloride
概要
説明
1-Amino-3-methylbutan-2-ol hydrochloride is an organic compound with the molecular formula C5H14ClNO. It is a derivative of butanol, featuring an amino group and a hydroxyl group on a branched carbon chain. This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties.
準備方法
The synthesis of 1-Amino-3-methylbutan-2-ol hydrochloride typically involves the reaction of 3-methyl-2-butanone with ammonia, followed by reduction and subsequent treatment with hydrochloric acid to form the hydrochloride salt. The industrial production methods may vary, but they generally follow similar steps to ensure high yield and purity.
-
Synthetic Route
Step 1: 3-methyl-2-butanone is reacted with ammonia to form the corresponding imine.
Step 2: The imine is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield 1-amino-3-methylbutan-2-ol.
Step 3: The final product is treated with hydrochloric acid to form this compound.
-
Industrial Production
- Industrial methods often involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and controlled temperature and pressure conditions are common to enhance the reaction rate and yield.
化学反応の分析
1-Amino-3-methylbutan-2-ol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
-
Oxidation
- The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
-
Reduction
- The compound can be reduced further to form the corresponding amine using reducing agents like lithium aluminum hydride.
-
Substitution
- The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
-
Common Reagents and Conditions
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Substitution conditions: Acidic or basic environments, depending on the nucleophile.
-
Major Products
- Oxidation: Ketones or aldehydes.
- Reduction: Amines.
- Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-Amino-3-methylbutan-2-ol hydrochloride has a wide range of applications in scientific research, particularly in chemistry, biology, medicine, and industry.
-
Chemistry
- Used as a chiral building block in the synthesis of complex organic molecules.
- Employed in the preparation of various pharmaceuticals and agrochemicals.
-
Biology
- Serves as a precursor in the synthesis of biologically active compounds.
- Utilized in the study of enzyme mechanisms and metabolic pathways.
-
Medicine
- Investigated for its potential therapeutic properties.
- Used in the development of drugs targeting specific molecular pathways.
-
Industry
- Applied in the production of fine chemicals and specialty materials.
- Used as an intermediate in the manufacture of various industrial products.
作用機序
The mechanism of action of 1-Amino-3-methylbutan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
-
Molecular Targets
- Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
- Receptors: It can bind to receptors on the cell surface, influencing cellular responses.
-
Pathways Involved
- Signal transduction pathways: Modulation of signaling cascades that regulate cellular functions.
- Metabolic pathways: Influence on metabolic processes and energy production.
類似化合物との比較
1-Amino-3-methylbutan-2-ol hydrochloride can be compared with other similar compounds to highlight its uniqueness.
-
Similar Compounds
- 2-Amino-3-methyl-1-butanol: A structural isomer with similar properties but different reactivity.
- 3-Amino-2-methyl-1-butanol: Another isomer with distinct chemical behavior.
- 1-Amino-2-methyl-3-butanol: A compound with a different arrangement of functional groups.
-
Uniqueness
- The specific arrangement of the amino and hydroxyl groups in this compound provides unique reactivity and properties.
- Its ability to participate in a wide range of chemical reactions makes it a versatile compound in various applications.
特性
IUPAC Name |
1-amino-3-methylbutan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-4(2)5(7)3-6;/h4-5,7H,3,6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXXZLQTMIOJSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25589-27-9 | |
| Record name | 1-amino-3-methylbutan-2-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



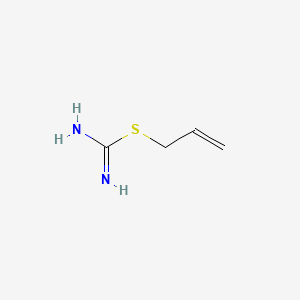
![Pentanoic acid, 3-[[(2S)-2-[[2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxoacetyl]amino]-1-oxopropyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B3119795.png)
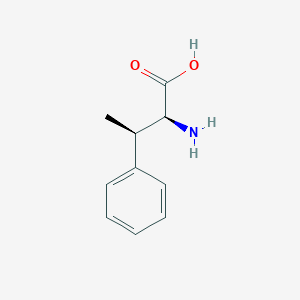
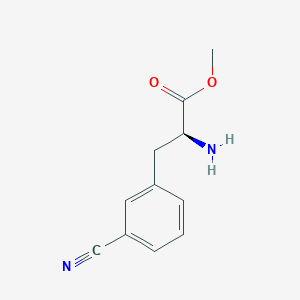
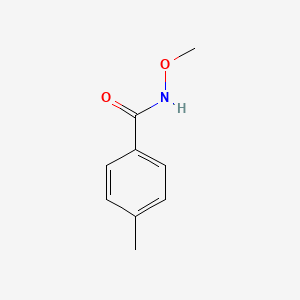
![Pyridinium, 1-methyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-, iodide](/img/structure/B3119825.png)
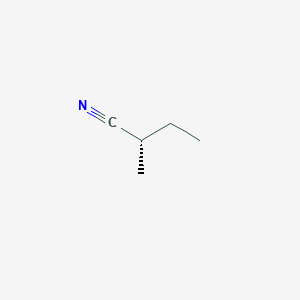
![Hexyl N-[amino-(4-aminophenyl)methylidene]carbamate](/img/structure/B3119833.png)
![3a,8a-Dimethyl-3,3a,8,8a-tetrahydro-2h-furo-[2,3-b]indole](/img/structure/B3119840.png)
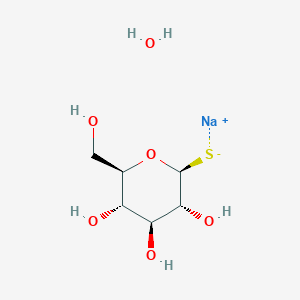
![N-(4-fluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B3119843.png)
![[(Z)-(1-amino-2-chloro-ethylidene)amino] benzoate](/img/structure/B3119844.png)
